molecular formula C26H30N6 B2463684 6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887467-04-1

6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2463684
CAS No.: 887467-04-1
M. Wt: 426.568
InChI Key: GILXOYVUFRVDBJ-UHFFFAOYSA-N
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Description

6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C26H30N6 and its molecular weight is 426.568. The purity is usually 95%.
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Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6/c1-18-9-10-23(19(2)15-18)28-24-22-17-27-31(3)25(22)30-26(29-24)32-13-11-21(12-14-32)16-20-7-5-4-6-8-20/h4-10,15,17,21H,11-14,16H2,1-3H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILXOYVUFRVDBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCC(CC4)CC5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-benzylpiperidin-1-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a novel pyrazolopyrimidine derivative that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Core Structure : Pyrazolo[3,4-d]pyrimidine
  • Substituents :
    • 4-benzylpiperidine moiety
    • N-(2,4-dimethylphenyl) group
    • Methyl group at the 1-position

This unique combination of structural features is believed to contribute to its biological activity.

Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. For instance, derivatives of the piperidine class have been shown to exhibit high affinity for dopamine receptors, particularly the D(4) subtype, which is implicated in several neurological conditions . The specific interactions of this compound with neurotransmitter systems remain to be fully elucidated but are likely significant in its pharmacodynamics.

Antagonistic Effects on Dopamine Receptors

Initial studies suggest that the compound may act as an antagonist at specific dopamine receptor subtypes. For example, related compounds have demonstrated selective inhibition of dopamine-induced signaling pathways, which could be beneficial in treating disorders characterized by dopaminergic dysregulation .

Antineoplastic Properties

Emerging evidence points towards the potential antineoplastic effects of pyrazolopyrimidine derivatives. A study highlighted that similar compounds exhibited cytotoxicity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the disruption of mitochondrial function and modulation of cell cycle regulators.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative processes. Some derivatives have shown promise in reducing oxidative stress and inflammation in neuronal cells, suggesting a multifaceted role in neuroprotection .

Study 1: Dopamine Receptor Interaction

A study investigating a series of benzylpiperidine derivatives found that specific substitutions significantly enhanced their affinity for D(4) receptors. The compound was noted for its potential to modulate dopaminergic signaling effectively .

Study 2: Anticancer Activity

In vitro assays demonstrated that pyrazolopyrimidine derivatives could inhibit proliferation in cancer cell lines such as HT-29 and TK-10. The lead compound exhibited an IC50 value in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .

Data Tables

Activity Effect IC50 (µM) Reference
D(4) Dopamine ReceptorAntagonist0.5
Cancer Cell ProliferationInhibition (HT-29)1.0
NeuroprotectionReduces Oxidative StressN/A

Scientific Research Applications

Protein Kinase Inhibition

Recent studies indicate that compounds similar to pyrazolopyrimidines, including the focus compound, exhibit significant inhibitory activity against various protein kinases. Protein kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases. This compound has shown promise as a potential lead for developing kinase inhibitors, particularly targeting kinases involved in oncogenic pathways .

Neuropharmacological Effects

The structural features of this compound suggest potential interactions with neurotransmitter systems. Compounds with similar piperidine moieties have been evaluated for their affinity toward dopamine and norepinephrine transporters, indicating possible applications in treating neurodegenerative diseases and mood disorders . The benzylpiperidine structure may enhance blood-brain barrier penetration, making it a candidate for central nervous system (CNS) disorders.

Synthesis and Derivatives

The synthesis of pyrazolopyrimidine derivatives has been extensively studied. The compound can be synthesized through various methods involving the reaction of substituted pyrimidines with hydrazine derivatives. This synthetic versatility allows for the exploration of different substitutions that can modulate biological activity .

Synthesis Method Key Reagents Yield (%)
Hydrazine Reaction2,4-dimethylphenyl amineHigh
AlkylationBenzylpiperidineModerate

Case Studies

  • Inhibition of Cancer Cell Proliferation
    A study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibited potent cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the inhibition of specific kinases that regulate cell cycle progression .
  • Neurotransmitter Transporter Affinity
    In vitro assays revealed that similar compounds displayed high affinity for dopamine transporters, suggesting potential applications in treating conditions like depression and ADHD. The binding affinity was quantitatively assessed using radiolabeled ligands .

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